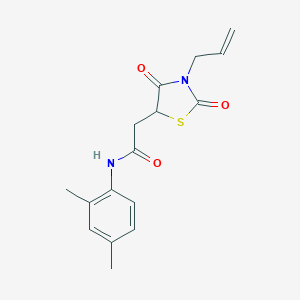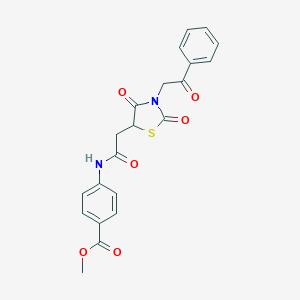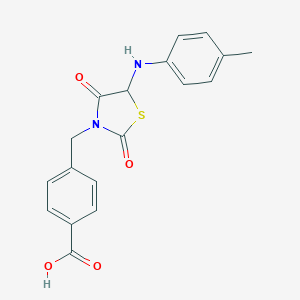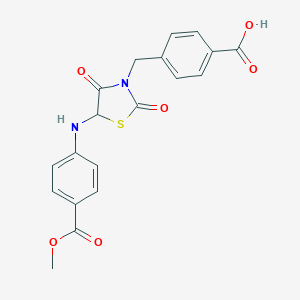
2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide, also known as DADLE, is a synthetic opioid peptide that has been extensively studied for its potential therapeutic applications. The compound has been shown to have analgesic, anti-inflammatory, and immunomodulatory effects, making it a promising candidate for the treatment of various diseases.
科学的研究の応用
Antioxidant Properties
One study focused on the synthesis and evaluation of novel 2-(2,4-dioxothiazolidin-5-ylidene)-acetamides containing 1,3,4-thia/oxadiazole moieties. These compounds, including an active compound similar in structure to "2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide," exhibited significant antioxidant activity. The most efficient candidate demonstrated a radical scavenging ability comparable to that of ascorbic acid, highlighting its potential as a potent antioxidant agent (Lelyukh et al., 2021).
α-Glucosidase Inhibitory Activity
Another area of interest is the compound's α-glucosidase inhibitory activity. A series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their ability to inhibit α-glucosidase. This activity is crucial for the management of type 2 diabetes, as it can help regulate blood sugar levels by inhibiting the enzyme that breaks down carbohydrates into glucose. Some derivatives showed very good inhibition, indicating their potential as therapeutic agents in diabetes management (Koppireddi et al., 2014).
Antimicrobial Activity
Compounds related to "2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide" have been studied for their antimicrobial properties. For instance, the antimicrobial activity of 2,4-dioxothiazolidine-5-acetic acid amides and their 3-substituted analogs was investigated, with some demonstrating maximum anti-staphylococcal activity. This suggests their potential application in developing new antimicrobial agents (Zimenkovskii et al., 2006).
Anti-inflammatory and Antioxidant Activities
Further research into N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their derivatives highlighted both anti-inflammatory and antioxidant activities. These studies provide a basis for the potential therapeutic application of these compounds in treating conditions associated with inflammation and oxidative stress (Koppireddi et al., 2013).
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-4-7-18-15(20)13(22-16(18)21)9-14(19)17-12-6-5-10(2)8-11(12)3/h4-6,8,13H,1,7,9H2,2-3H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTMEYMUDRZAON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-5-(4-methylphenyl)-4-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B352478.png)
![3-methyl-5-(4-methylphenyl)-4-(4-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B352480.png)
![3-methyl-5-(4-methylphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B352481.png)
![N-(2,5-dichlorophenyl)-2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B352482.png)
![2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B352485.png)


![3-{[3-(4-Carboxybenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B352489.png)

![4-{[5-(Naphthylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B352495.png)
![(1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B352499.png)
![(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B352500.png)
![1-(2-Methoxyphenyl)-4-[1-(2-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B352524.png)
![(4-Benzylpiperidin-1-yl){1-[(4-nitrophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B352537.png)